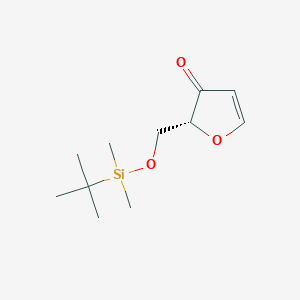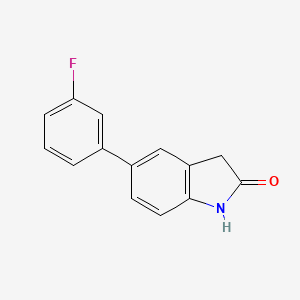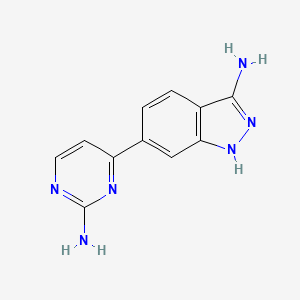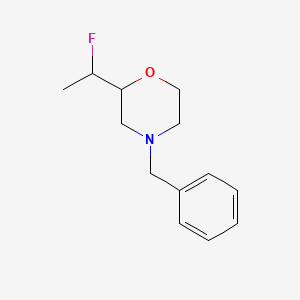
(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one is an organic compound that features a furan ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved through the reaction of the hydroxymethyl group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The furan ring can be introduced through various synthetic routes, including cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions to reveal the hydroxymethyl group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, can be used to remove the tert-butyldimethylsilyl group.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Hydroxymethyl-substituted furan derivatives.
Applications De Recherche Scientifique
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving furan derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one involves its reactivity as a protected hydroxymethyl furan derivative. The tert-butyldimethylsilyl group serves as a protecting group, allowing selective reactions at other sites of the molecule. Upon deprotection, the hydroxymethyl group can participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-2(3H)-one: Similar structure but with different substitution pattern on the furan ring.
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3(2H)-one: A reduced form of the furan ring.
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one is unique due to its specific substitution pattern and the presence of the tert-butyldimethylsilyl-protected hydroxymethyl group. This makes it a valuable intermediate in organic synthesis, offering selective reactivity and protection for further functionalization.
Propriétés
Numéro CAS |
189166-06-1 |
|---|---|
Formule moléculaire |
C11H20O3Si |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
(2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]furan-3-one |
InChI |
InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-8-10-9(12)6-7-13-10/h6-7,10H,8H2,1-5H3/t10-/m1/s1 |
Clé InChI |
XEHGTEKFONZDGC-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1C(=O)C=CO1 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(=O)C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)


![3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine](/img/structure/B11880905.png)


![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)

